N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-13(8-1-2-10-11(5-8)20-7-19-10)16-14-15-9-3-4-18-6-12(9)21-14/h1-2,5H,3-4,6-7H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIWQIMZRZNOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields intermediate compounds that can be further reacted with arylidenemalononitrile to produce the desired pyrano[4,3-d]thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Table 2: Substituent and Property Comparison
Key Research Findings and Implications
- Synthetic Efficiency: Multi-component reactions (as in ) are advantageous for constructing complex heterocycles like the target compound, offering high atom economy and reduced purification steps .
- Bioactivity Hypotheses: While direct activity data is unavailable, the benzo[d][1,3]dioxole moiety is frequently associated with CNS activity, and the pyrano-thiazole core may confer antimicrobial properties. Further studies could explore these avenues.
- Formulation Potential: The crystalline form optimization highlighted in underscores the importance of solid-state characterization for improving the target compound’s bioavailability .
Biological Activity
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a unique combination of a pyrano-thiazole ring and a benzo[d][1,3]dioxole moiety. Its molecular formula is with a molecular weight of approximately 342.35 g/mol. The structural complexity allows for diverse interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds derived from similar structures have shown significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The mechanisms by which this compound exerts its biological effects are primarily linked to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Studies indicate that it can induce G2-M phase arrest in cancer cells, which is crucial for preventing tumor growth.
- Mitochondrial Pathway Modulation : It may influence mitochondrial apoptosis pathways by affecting proteins such as Bax and Bcl-2, which are critical regulators of apoptosis.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other compounds featuring similar structural motifs:
| Compound Name | Structural Features | Anticancer Activity |
|---|---|---|
| Benzodioxole Derivatives | Contain benzo[d][1,3]dioxole moiety | Moderate to high activity |
| Thiazole Derivatives | Include thiazole ring system | Varied activity based on substitutions |
The unique combination of both the pyrano-thiazole and benzo[d][1,3]dioxole structures in this compound may enhance its reactivity and biological activity compared to others.
Case Studies
Several studies have investigated the anticancer properties of related compounds:
- Study on Benzodioxole Derivatives : A study evaluated various benzodioxole derivatives for their cytotoxic effects on HepG2 and HCT116 cell lines. The results demonstrated significant anticancer activity with IC50 values lower than standard drugs like doxorubicin .
- Mechanistic Insights : Another study focused on the molecular docking and cell cycle analysis of similar compounds, revealing that they induce apoptosis through the mitochondrial pathway and significantly affect cell cycle progression .
Q & A
Q. How can isotopic labeling (e.g., 14C or 3H) enhance pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
